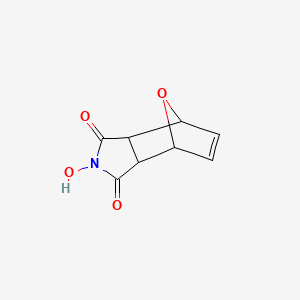
2-Hydroxy-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-hydroxy-1H-isoindole-1,3-diones and their derivatives has been explored in several studies. A series of 16 derivatives of 2-hydroxy-1H-isoindole-1,3-diones was designed and synthesized as potential antitumor agents, with cytostatic activity against L1210 cell growth and IC50 values ranging from 10^(-4) to 10^(-8) M . Another study reported the synthesis of new polysubstituted isoindole-1,3-dione analogues from 2-ethyl-5-hydroxy-3a,4,5,7a-tetrahydro-isoindole-1,3-dione, including an epoxide and a tricyclic derivative, with structures confirmed by X-ray diffraction analysis . Additionally, hexahydro-1H-isoindole-1,3(2H)-dione derivatives were synthesized from 3-sulfolene, with further reactions leading to amino and triazole derivatives . An efficient domino approach was also developed for the synthesis of 2-hydroxyindole-3,4-(2H,5H)-diones under mild conditions .
Molecular Structure Analysis
The molecular structures of various isoindole-1,3-dione derivatives have been elucidated using X-ray diffraction analysis. For instance, the structure of a tricyclic derivative synthesized from 2-ethyl-5-hydroxy-3a,4,5,7a-tetrahydro-isoindole-1,3-dione was determined . The crystal structure of 2-(pyrrol-1-yl)-4,7-dihydro-4,7-epoxyisoindole-1,3(7aH,3aH)-dione, a key intermediate in the synthesis of N-(pyrrol-1-yl)maleimide, was also determined . Furthermore, the molecular and crystal structures of two tricyclic N-aminoimides were analyzed, revealing noncentrosymmetric crystals with two independent molecules in the asymmetric unit .
Chemical Reactions Analysis
The chemical reactivity of isoindole-1,3-dione derivatives has been investigated in various contexts. The reaction of 2-ethyl-5-hydroxy-3a,4,5,7a-tetrahydro-isoindole-1,3-dione with m-CPBA resulted in the formation of an epoxide . The opening of the epoxide with nucleophiles led to hexahydro-1H-isoindole-1,3(2H)-dione derivatives . The autooxidation of 2,3,5,6-tetrahydroxy-2,5-cyclohexadiene-1,4-dione under physiological conditions was studied, revealing the formation of radical species and suggesting a mixed type one- and two-electron transfer mechanism .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-hydroxy-1H-isoindole-1,3-diones are closely related to their biological activities. Quantitative structure-activity relationship analysis showed that the inhibitory effect of these compounds on cell growth was well correlated with electronic and lipophilic parameters . The presence of electron-donating or electron-withdrawing groups significantly affected the cytostatic activity . The crystal structure of the title compound in one study revealed an intramolecular hydrogen bond forming an S(8) ring, with additional hydrogen and halogen bonds contributing to the stacking of molecules in the crystal structure .
Wissenschaftliche Forschungsanwendungen
Structural and Reactivity Studies
Mitchell et al. (2013) compared the structural and reactivity differences of 2-Hydroxy-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione with another tricyclic imide. They focused on the crystal structures and intermolecular hydrogen-bonding interactions, highlighting the compound's significance in understanding molecular interactions and reactivity (Mitchell et al., 2013).
Synthesis of Derivatives
Tan et al. (2016) developed a new synthesis method for hexahydro-1H-isoindole-1,3(2H)-dione derivatives, starting from 3-sulfolene. This process involves the epoxidation of 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione, showcasing the compound's utility in synthesizing novel derivatives (Tan et al., 2016).
Molecular and Crystal Structure Analysis
Struga et al. (2007) synthesized two N-aminoimides, including 2-Hydroxy-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione. They explored the crystal structures and the impact of voluminous hydrocarbon parts on electrostatic interactions, providing insights into molecular and crystallography studies (Struga et al., 2007).
Synthesis of Polysubstituted Analogues
Tan et al. (2014) prepared new polysubstituted isoindole-1,3-diones from 2-ethyl-5-hydroxy-3a,4,5,7a-tetrahydro-isoindole-1,3-dione. This synthesis and the characterization of epoxide and tricyclic derivatives highlight the compound's role in creating chemically diverse structures (Tan et al., 2014).
Medicinal Chemistry and Enzyme Inhibition
Kocyigit et al. (2016) synthesized novel 2‐(4‐(aryl)thiazole‐2‐yl)‐3a,4,7,7a‐tetrahydro‐1H‐4,7‐methanoisoindole‐1,3(2H)‐dione derivatives and evaluated their inhibition against human carbonic anhydrase isoenzymes. This research demonstrates the potential of derivatives in medicinal applications, particularly in enzyme inhibition (Kocyigit et al., 2016).
Eigenschaften
IUPAC Name |
2-hydroxy-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c10-7-5-3-1-2-4(13-3)6(5)8(11)9(7)12/h1-6,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVGNPSAUJFBJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C3C(C1O2)C(=O)N(C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30970388 | |
| Record name | 2-Hydroxy-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30970388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione | |
CAS RN |
55029-20-4, 5596-17-8 | |
| Record name | NSC245380 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245380 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxy-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30970388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Hydroxymaleimide adduct of furan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



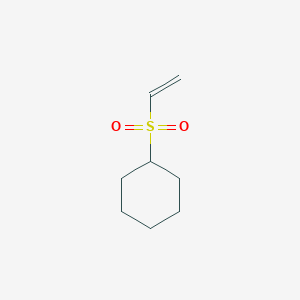
![Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate hydrochloride](/img/structure/B3004523.png)
![Ethyl 6,6-dibromo-2-[(chloroacetyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3004524.png)
![4-[(4-Tert-butylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B3004528.png)
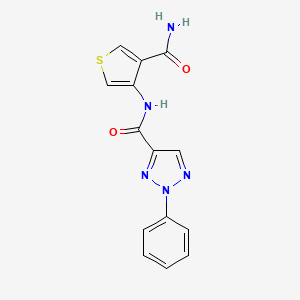
![N-(3-methylbutyl)-1-{[2-(2-methylphenyl)pyridin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B3004530.png)
![2-hydroxy-N-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B3004532.png)

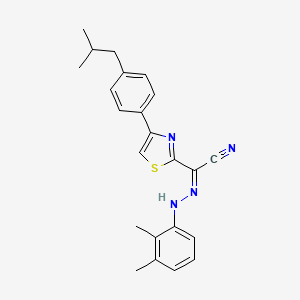

![Methyl 5-[[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]methyl]furan-2-carboxylate](/img/structure/B3004539.png)
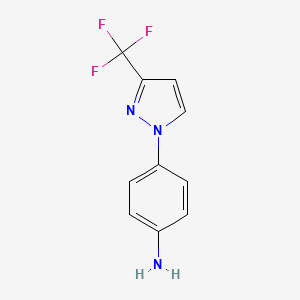
![5-(isopropylthio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3004541.png)
